molecular formula C27H52N3O7P B12462328 {[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid

{[1-(4-Amino-2-oxopyrimidin-1-YL)-3-hydroxypropan-2-YL]oxy}methyl(3-(hexadecyloxy)propoxy)phosphinic acid

Cat. No.: B12462328
M. Wt: 561.7 g/mol
InChI Key: WXJFKKQWPMNTIM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Brincidofovir is synthesized through the conjugation of cidofovir with a lipid molecule. The lipid aspect of the molecule mimics endogenous lysophosphatidylcholine, facilitating its entry into cells. The synthetic route involves the esterification of cidofovir with a lipid moiety, typically under mild acidic conditions to avoid degradation of the sensitive nucleotide analog .

Industrial Production Methods: Industrial production of brincidofovir involves large-scale esterification processes, followed by purification steps such as crystallization and chromatography to ensure high purity and yield. The process is designed to be scalable and cost-effective, ensuring that the drug can be produced in sufficient quantities for medical use .

Chemical Reactions Analysis

Types of Reactions: Brincidofovir undergoes several chemical reactions, including hydrolysis, phosphorylation, and oxidation. The primary reaction is the hydrolysis of the phosphodiester bond, releasing cidofovir, which is then phosphorylated to its active diphosphate form .

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Brincidofovir has been extensively studied for its antiviral properties. It is used in the treatment of various viral infections, including smallpox, cytomegalovirus, adenovirus, and herpes simplex virus. Its broad-spectrum antiviral activity makes it a valuable tool in both clinical and research settings .

In addition to its antiviral applications, brincidofovir has shown potential in treating other conditions. For example, it has been investigated for its antiproliferative properties in natural killer/T-cell lymphoma, demonstrating significant inhibition of cell viability in preclinical studies .

Mechanism of Action

Brincidofovir is a prodrug that is composed of cidofovir conjugated with a lipid molecule. Once inside the infected cell, the lipid molecule is cleaved, releasing cidofovir. Cidofovir is then phosphorylated to cidofovir diphosphate, which inhibits viral DNA polymerase-mediated DNA synthesis. The drug acts as an acyclic nucleotide and incorporates itself into the viral DNA chain, thereby halting viral DNA synthesis .

Comparison with Similar Compounds

Brincidofovir is unique in its design as a lipid conjugate prodrug of cidofovir. This design enhances its oral bioavailability and reduces the nephrotoxicity typically associated with cidofovir. Similar compounds include:

Brincidofovir’s lipid conjugation allows for oral administration and improved pharmacokinetics, making it a more convenient and potentially safer option compared to its parent compound .

Properties

IUPAC Name

[1-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxypropan-2-yl]oxymethyl-(3-hexadecoxypropoxy)phosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H52N3O7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-35-20-16-21-37-38(33,34)24-36-25(23-31)22-30-18-17-26(28)29-27(30)32/h17-18,25,31H,2-16,19-24H2,1H3,(H,33,34)(H2,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJFKKQWPMNTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCCCOP(=O)(COC(CN1C=CC(=NC1=O)N)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H52N3O7P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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